2-(2,3,6-trimethylphenoxy)-N-[(E)-[(2E)-2-[[2-(2,3,6-trimethylphenoxy)acetyl]hydrazinylidene]ethylidene]amino]acetamide
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Overview
Description
2-(2,3,6-trimethylphenoxy)-N-[(E)-[(2E)-2-[[2-(2,3,6-trimethylphenoxy)acetyl]hydrazinylidene]ethylidene]amino]acetamide is a synthetic organic compound It is characterized by the presence of multiple functional groups, including phenoxy, hydrazinylidene, and acetamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,6-trimethylphenoxy)-N-[(E)-[(2E)-2-[[2-(2,3,6-trimethylphenoxy)acetyl]hydrazinylidene]ethylidene]amino]acetamide typically involves the following steps:
Formation of the phenoxyacetyl intermediate: This step involves the reaction of 2,3,6-trimethylphenol with an appropriate acylating agent to form the phenoxyacetyl intermediate.
Hydrazine coupling: The phenoxyacetyl intermediate is then reacted with hydrazine to form the hydrazinylidene intermediate.
Final condensation: The hydrazinylidene intermediate undergoes condensation with an appropriate aldehyde or ketone to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxy and hydrazinylidene groups.
Reduction: Reduction reactions may target the hydrazinylidene and acetamide groups.
Substitution: The phenoxy groups may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Materials Science: Potential use in the development of advanced materials with specific properties.
Biology and Medicine
Drug Development: Potential as a lead compound for the development of new pharmaceuticals.
Biological Probes: Use as a probe to study biological processes.
Industry
Polymer Synthesis: Use in the synthesis of polymers with specific characteristics.
Mechanism of Action
The mechanism of action of 2-(2,3,6-trimethylphenoxy)-N-[(E)-[(2E)-2-[[2-(2,3,6-trimethylphenoxy)acetyl]hydrazinylidene]ethylidene]amino]acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be determined by the nature of these interactions and the biological context.
Comparison with Similar Compounds
Similar Compounds
2-(2,3,6-trimethylphenoxy)acetamide: A simpler analog lacking the hydrazinylidene and ethylidene groups.
N-[(E)-[(2E)-2-[[2-(2,3,6-trimethylphenoxy)acetyl]hydrazinylidene]ethylidene]amino]acetamide: A compound with similar functional groups but different structural arrangement.
Uniqueness
The uniqueness of 2-(2,3,6-trimethylphenoxy)-N-[(E)-[(2E)-2-[[2-(2,3,6-trimethylphenoxy)acetyl]hydrazinylidene]ethylidene]amino]acetamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
2-(2,3,6-trimethylphenoxy)-N-[(E)-[(2E)-2-[[2-(2,3,6-trimethylphenoxy)acetyl]hydrazinylidene]ethylidene]amino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O4/c1-15-7-9-17(3)23(19(15)5)31-13-21(29)27-25-11-12-26-28-22(30)14-32-24-18(4)10-8-16(2)20(24)6/h7-12H,13-14H2,1-6H3,(H,27,29)(H,28,30)/b25-11+,26-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZJDBCXSFRXDQS-KOZSXFMUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCC(=O)NN=CC=NNC(=O)COC2=C(C=CC(=C2C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C=C1)C)OCC(=O)N/N=C/C=N/NC(=O)COC2=C(C=CC(=C2C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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